molecular formula C8H16O2Si B6284613 1-(trimethylsilyl)cyclobutane-1-carboxylic acid CAS No. 97592-20-6

1-(trimethylsilyl)cyclobutane-1-carboxylic acid

Cat. No.: B6284613
CAS No.: 97592-20-6
M. Wt: 172.30 g/mol
InChI Key: XCHUYTDRQVQVNO-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyclobutane ring substituted with a trimethylsilyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with trimethylsilyl reagents under specific conditions. One common method involves the use of oxalyl chloride and dimethylformamide (DMF) in dehydrated dichloromethane, followed by the addition of diisopropylethylamine (DIPEA) and subsequent purification through silica gel column chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of strained ring systems and bioisosteres.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(Trimethylsilyl)methylcyclobutane-1-carboxylic acid: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the cyclobutane ring.

    3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound features a trifluoromethyl group, which imparts different chemical properties and reactivity. The uniqueness of this compound lies in its combination of the trimethylsilyl group and the cyclobutane ring, which provides distinct chemical and biological properties.

Properties

CAS No.

97592-20-6

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

1-trimethylsilylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H16O2Si/c1-11(2,3)8(7(9)10)5-4-6-8/h4-6H2,1-3H3,(H,9,10)

InChI Key

XCHUYTDRQVQVNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CCC1)C(=O)O

Purity

95

Origin of Product

United States

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